
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate is an organic compound with a complex structure, featuring multiple functional groups including an ester, ether, and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl alcohol, 3-ethoxy-5-iodobenzoic acid, and ethyl alcohol.
Esterification: The 3-ethoxy-5-iodobenzoic acid is esterified with ethyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-ethoxy-5-iodobenzoate.
Ether Formation: The ethyl 3-ethoxy-5-iodobenzoate is then reacted with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate and a phase transfer catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for esterification and ether formation, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate can undergo various chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s multiple functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function.
Pathways: The compound may be involved in pathways related to signal transduction, metabolic processes, or cellular communication.
Comparison with Similar Compounds
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate can be compared with other similar compounds such as:
Ethyl 4-((4-bromobenzyl)oxy)-3-ethoxy-5-iodobenzoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 4-((4-chlorobenzyl)oxy)-3-methoxy-5-iodobenzoate: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
Properties
Molecular Formula |
C18H18ClIO4 |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-iodobenzoate |
InChI |
InChI=1S/C18H18ClIO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-5-7-14(19)8-6-12/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
VYCKTCIXDTXBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)I)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


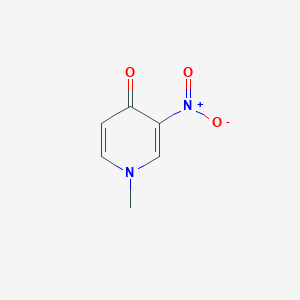
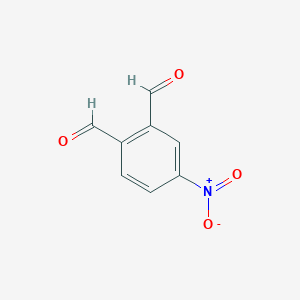
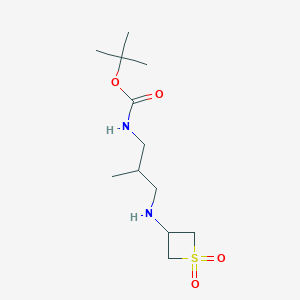
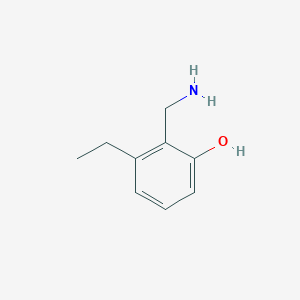
![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
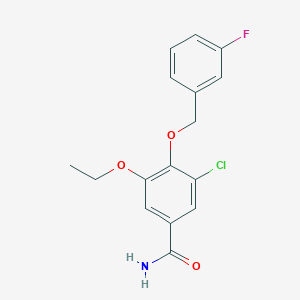
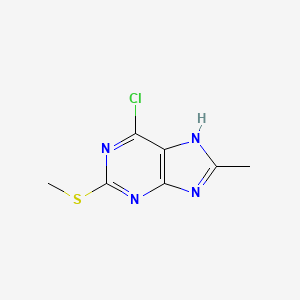
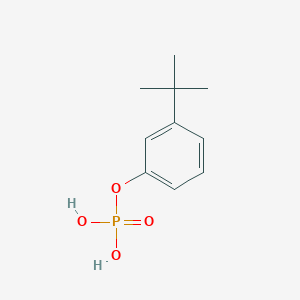
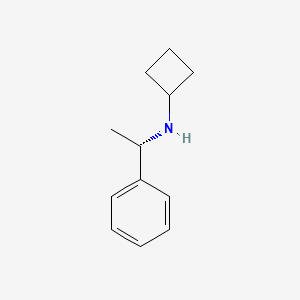
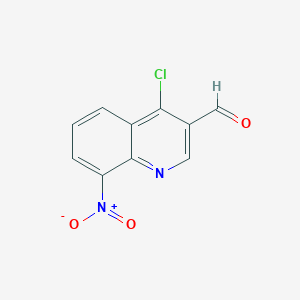


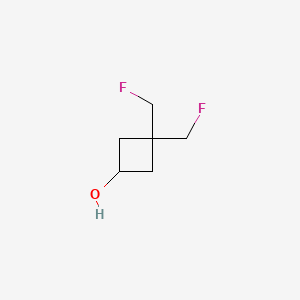
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
